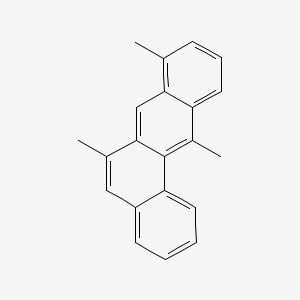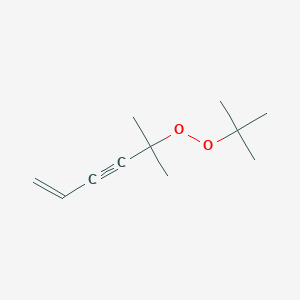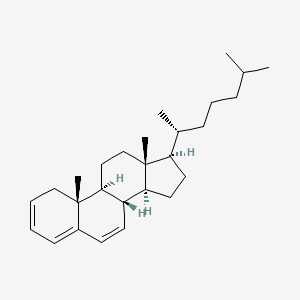
Cholesta-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-2,4,6-triene is a steroidal compound with the molecular formula C27H42 It is characterized by the presence of three conjugated double bonds in the steroid nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesta-2,4,6-triene can be synthesized through several methods. One common approach involves the bromination-dehydrobromination of cholesteryl acetate. This process typically involves the use of bromine and a base to remove hydrogen bromide, resulting in the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar bromination-dehydrobromination techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholesta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
Cholesta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal trienes under various chemical conditions.
Biology: It serves as a precursor for the synthesis of biologically active steroids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of cholesta-2,4,6-triene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic transformations to produce active metabolites that exert various physiological effects. The exact pathways and targets depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesta-5,7,9(11)-trien-3β-ol: This compound is similar in structure but has different double bond positions.
Cholesta-6,22,24-triene: This compound has additional double bonds in different positions.
Uniqueness
Cholesta-2,4,6-triene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13095-38-0 |
|---|---|
Formule moléculaire |
C27H42 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H42/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11-13,19-20,22-25H,8-10,14-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
QIKNIWLZQDIZOC-HKQCOZBKSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC=CC[C@]34C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC=CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


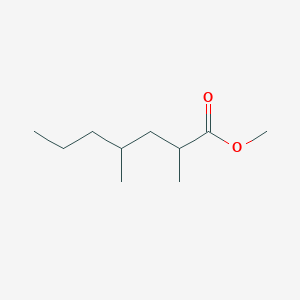


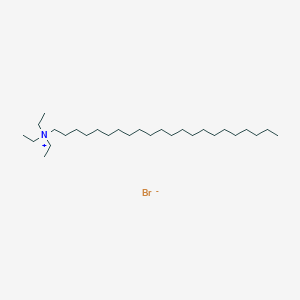
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

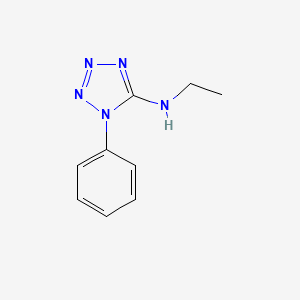
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
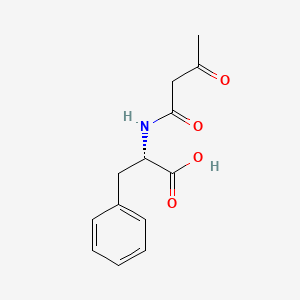


![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
